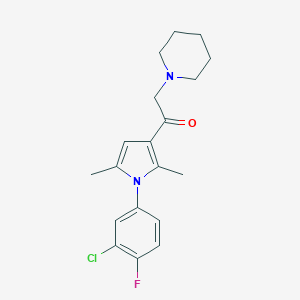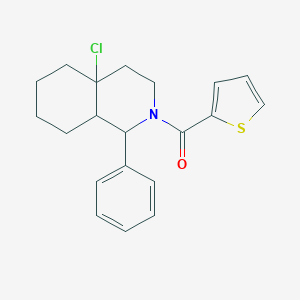
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a chemical compound. It has been mentioned in the context of synthesis and cytotoxic evaluation .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide with different aryl azides . The key steps involved consecutive Chan–Lam- and Buchwald–Hartwig couplings .科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, a reactive molecule, is extensively studied for its formation during food processing and its impact on human health. It forms in food through the Maillard reaction, particularly from asparagine and reducing sugars at high temperatures. Understanding the chemistry and biochemistry of acrylamide is crucial for developing methods to reduce its levels in foods, thus minimizing potential health risks (Friedman, 2003).
Mechanisms of Formation and Mitigation Strategies
Research has focused on elucidating the mechanisms behind acrylamide formation in heated foods and identifying effective mitigation strategies. This includes the selection of raw materials with lower precursor levels, optimizing cooking processes, and employing additives that can reduce acrylamide formation. Such strategies are vital for food industries aiming to lower the acrylamide content in their products without adversely affecting food quality and safety (Pedreschi, Mariotti, & Granby, 2014).
Toxicological Research and Risk Assessment
Acrylamide's potential neurotoxic, genotoxic, and carcinogenic effects have prompted toxicological studies and risk assessments. These efforts aim to understand acrylamide's metabolism, its effects on the human body, and the risks associated with exposure through diet. Research findings support the development of dietary guidelines and regulations to protect public health (Exon, 2006).
Probiotics for Acrylamide Mitigation
Emerging research suggests that certain probiotics, especially Lactobacillus species, may help reduce acrylamide levels in food products. These probiotics can bind to or degrade acrylamide, potentially offering a novel and natural method for mitigating acrylamide's presence in the food supply (Khorshidian et al., 2020).
特性
IUPAC Name |
(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-26-16-9-12(10-17(27-2)18(16)28-3)8-13(11-20)19(23)21-14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBADARPUFWRTFY-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1-(2-fluorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363325.png)

![4-butyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B363340.png)

![1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363344.png)
![5,10-bis(4-methoxyphenyl)-2,7-dimethyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363345.png)
![4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B363346.png)
![2-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B363348.png)


![2,5-dioxo-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B363365.png)
![4-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B363367.png)

![4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B363375.png)